molecular formula C16H19IN2O3 B13653152 tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13653152
M. Wt: 414.24 g/mol
InChI Key: YNRGGXNDNCGLEB-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by their unique three-dimensional structures, which make them valuable in drug discovery and development. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-Butyl 5-iodo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient synthetic route involves the following steps :

    Formation of the Spirocyclic Core: The key step in the synthesis is the formation of the spirocyclic oxindole core. This can be achieved through a dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.

    Functionalization: The resulting spirocyclic oxindole is then subjected to various functionalization reactions, including iodination and tert-butyl ester formation.

Chemical Reactions Analysis

tert-Butyl 5-iodo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxindole moiety can undergo oxidation and reduction reactions, leading to various derivatives.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, forming more complex ring systems.

Common reagents used in these reactions include Lewis acids, reducing agents like Raney Ni, and various nucleophiles .

Scientific Research Applications

tert-Butyl 5-iodo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 5-iodo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic oxindole derivatives, such as:

The uniqueness of tert-Butyl 5-iodo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the potential biological activities associated with them.

Properties

Molecular Formula

C16H19IN2O3

Molecular Weight

414.24 g/mol

IUPAC Name

tert-butyl 5-iodo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19IN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)

InChI Key

YNRGGXNDNCGLEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)I)NC2=O

Origin of Product

United States

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